4-Aminophthalamide
Description
Historical Trajectory of Phthalimide (B116566) Fluorophores in Photochemistry
The history of synthetic fluorophores dates back over a century, with significant milestones laying the groundwork for modern fluorescent probes. A notable early example is fluorescein, synthesized in 1871 by German chemist Adolf von Baeyer through the condensation of phthalic anhydride (B1165640) and resorcinol. This pioneering work established a class of xanthene-based fluorophores that remain widely used today. nih.govwikipedia.org
Phthalimide derivatives, including 4-Aminophthalamide, have emerged as a versatile class of fluorophores, finding extensive use in various optical applications ranging from photonics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), to sophisticated fluorescence probes for ion detection and biomedical applications like live-cell imaging. mims.commims.com Their utility in photochemistry is further underscored by their participation in single electron transfer (SET)-promoted photochemical reactions, a field that has seen intensive investigation since the 1970s. alfa-chemistry.com The high excited-state reduction potentials of phthalimides enable them to engage in efficient SET pathways when coupled with electron donors. alfa-chemistry.com
Foundational Role of this compound as a Benchmark Fluorophore
This compound (4-AP) holds a foundational position as a benchmark fluorophore primarily due to its remarkable solvent-sensitive fluorescence properties, a phenomenon known as solvatochromism. uni.luguidetopharmacology.orgmpg.deprobes-drugs.org This sensitivity makes it an effective probe for discerning local polarity and solvent interactions within various molecular environments. uni.lu The pronounced solvatochromism of 4-AP is attributed to a significant increase in its excited-state dipole moment relative to its ground state, leading to considerable changes in electron density upon electronic excitation. mpg.denih.gov
A key advantage of 4-AP is its relatively small size, which makes it approximately isosteric to tryptophan, a natural amino acid often used as a fluorescent probe in peptides and proteins. mpg.defishersci.ca However, unlike tryptophan, which typically exhibits weak fluorescence and requires excitation in the UV-B range, 4-AP offers a more informative and powerful fluorescence readout. fishersci.ca It can be excited at the edge of the visible light range (around 370-410 nm), outside the absorption range of most biopolymers, thereby minimizing background interference in biological studies. fishersci.ca
The fluorescence quantum yield (Φf) and lifetime of 4-AP are highly sensitive to its molecular environment, particularly to the hydrogen-bonding ability of the medium. mpg.de While its quantum yield remains high (0.63–0.76) in nonpolar and aprotic solvents, it dramatically decreases in protic solvents like water, a phenomenon often linked to solvent-mediated proton transfer processes. mpg.denih.gov
The table below summarizes the optical properties of this compound in various solvents, highlighting its solvatochromic behavior and quantum yield variations.
Table 1: Optical Properties of this compound in Different Solvents
| Solvent | Emission Maximum (λem max, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| Dioxane | 435 | 0.73 | 15 | |
| Acetonitrile (B52724) | 458 | 0.63 | 14 | |
| Water | 550 | 0.01 | 1.2 | |
| Methanol (B129727) (CH3OH) | - | 0.1 | - | nih.gov |
| Deuterated Methanol (CD3OD) | - | ~0.3 | - | nih.gov |
| THF | - | 0.70 | - | |
| Dichloromethane (DCM) | - | 0.76 | - | |
| Acetone | - | 0.68 | - |
Scope of Contemporary Research Directions for this compound
Contemporary research on this compound spans a wide array of applications, leveraging its distinct photophysical characteristics:
Fluorescence Probing : 4-AP continues to be extensively utilized as a fluorescence probe to investigate local polarity and solvent interactions in diverse environments. Its sensitivity to molecular surroundings allows researchers to gain insights into the microenvironment of various systems. uni.lu
Biological Imaging : A significant area of research involves incorporating 4-AP into amino acids to serve as environment-sensitive fluorescent probes for studying transmembrane peptides. This enables researchers to visualize and analyze local polarity within biological membranes, offering valuable insights into protein structures and dynamics in living cells. uni.lufishersci.ca Derivatives of 4-AP, such as 4-amino-N-adamantylphthalimide, have been successfully employed in live-cell microscopy for selective visualization of intracellular lipid droplets and mitochondrial membranes. guidetopharmacology.org Furthermore, 4-AP has been explored as a fluorescent RNA base surrogate for RNA imaging in live cells, due to its similar size to purines and its flexible hydrogen bonding capabilities.
Environmental Sensing : Due to its sensitivity to the presence of water, 4-AP has been effectively used as a fluorescent indicator for moisture detection in various solvents. Studies have shown its capability to detect trace amounts of water, even at low concentrations, with observed thermochromic emission shifts indicating the formation of water clusters. uni.lu
Material Science and Nanotechnology : The aggregation behavior of 4-AP has been a subject of study for its potential in developing fluorescent organic nanoparticles. Research indicates that 4-AP can form H and J aggregates, which exhibit distinct optical properties compared to its molecular form, characterized by techniques such as field emission scanning electron microscopy (FESEM) and X-ray crystallography. uni.lu
Cation and Anion Sensing : this compound derivatives have also been applied in the development of sensors for cation and anion detection, highlighting their utility in chemical sensing platforms. guidetopharmacology.org
DNA-Protein Interactions : The compound has been used for labeling nucleosides to facilitate the study of DNA-protein interactions, providing a fluorescent tag for molecular investigations. guidetopharmacology.org
The versatility and informative nature of this compound's fluorescence continue to drive its exploration in fundamental chemical research and advanced technological applications.
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAQAGLUFPCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Aminophthalamide
Established Synthetic Pathways for 4-Aminophthalamide Core Structure
Reduction of 4-Nitrophthalimide (B147348) via Stannous Chloride or Catalytic Hydrogenation
The most common and efficient routes for preparing this compound involve the reduction of 4-nitrophthalimide. google.combch.ro
Stannous Chloride Reduction: This method typically employs stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, such as concentrated hydrochloric acid. google.comresearchgate.netorientjchem.org The reaction is generally carried out at elevated temperatures, around 40°C. researchgate.net While this pathway is straightforward, a significant drawback is the requirement for a large quantity of stannous chloride dihydrate and concentrated hydrochloric acid, leading to substantial acidic stannic effluents and environmental concerns. google.com The product, this compound, is obtained as yellow crystals with reported melting points around 264 °C or 294-295 °C. orientjchem.org Yields for this method can vary, ranging from approximately 29.6% to 92.2% for N-substituted 4-nitrophthalimides. researchgate.net
Catalytic Hydrogenation: Catalytic hydrogenation is considered a more environmentally friendly and efficient approach, offering higher yields and purity. google.com This method involves hydrogenating 4-nitrophthalimide in a polar solvent, such as dimethylformamide (DMF), dimethylacetamide, or N-methyl-2-pyrrolidone, in the presence of a catalyst. google.com Common catalysts include Raney nickel, palladium on carbon (Pd/C), platinum, or ruthenium. google.comsonar.choup.com
Reaction Conditions: Hydrogenation is typically initiated at 20-30°C under 20-40 psi pressure. google.com After the initial exothermic phase, the pressure is increased to 40-60 psi, and the temperature is raised to 40-50°C. google.com The reaction usually completes within 3-5 hours, with product purity often exceeding 99% without the need for chromatography.
Solvent and Catalyst Recycling: A key advantage of catalytic hydrogenation is the potential for recycling both the catalyst and the solvent, contributing to a more economical and sustainable process. google.com
The following table summarizes typical conditions and outcomes for catalytic hydrogenation:
| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) | Purity (%) |
| Raney nickel | DMF | 40–60 | 40–50 | 97 | >99 |
| 5% Pd/C | DMF | 40–60 | 40–50 | 95 | >99 |
Condensation Reactions with Aminophthalic Acid Derivatives
While the reduction of 4-nitrophthalimide is a primary route, this compound can also be conceptually derived from 4-aminophthalic acid. Phthalimides are generally formed by the condensation of phthalic acid or its derivatives with ammonia (B1221849) or primary amines. bch.ro For instance, 4-nitrophthalic acid can undergo ring-closure with hydrazine (B178648) hydrate, followed by reduction with stannous chloride, to yield related aminophthalic acid derivatives. google.com However, direct condensation of 4-aminophthalic acid with ammonia to form this compound is less commonly detailed as a primary synthetic route compared to the reduction of nitrophthalimides.
Functionalization and Derivatization Strategies
This compound, with its distinct amino and imide functionalities, serves as a versatile building block for various derivatizations.
N-Substitution and Alkylation of the Phthalimide (B116566) Nitrogen
The phthalimide nitrogen in this compound can undergo N-substitution and alkylation reactions. This typically involves reacting the phthalimide with alkyl halides in the presence of a base. For example, N-ethyl-4-nitrophthalimide can be synthesized by nucleophilic substitution of the imide NH by ethyl bromide in DMF with potassium carbonate as a base. sonar.ch Subsequent catalytic hydrogenation of the nitro group yields N-ethyl-4-aminophthalimide. sonar.ch Such N-alkylation can significantly influence the compound's solubility and spectroscopic properties. sonar.ch
Amino Group Derivatization and its Spectroscopic Consequences
The primary amino group at the 4-position of this compound is highly reactive and can undergo various derivatizations, including acylation, sulfonylation, and Schiff base formation. These modifications significantly impact the spectroscopic properties of the molecule, particularly its absorption and fluorescence characteristics. nuph.edu.uaresearchgate.net
Schiff Base Formation: this compound derivatives can form Schiff bases by condensation with aldehydes. For instance, N-ethyl-4-aminophthalimide can react with salicylic (B10762653) aldehyde or 2-hydroxy-1-naphthaldehyde (B42665) by refluxing in absolute ethanol (B145695) in the presence of a catalytic amount of trifluoroacetic acid to yield 4-substituted phthalimide 2-hydroxy-Schiff bases. sonar.ch These reactions are often monitored by techniques like TLC, and the products are characterized by NMR and IR spectroscopy. sonar.ch
Spectroscopic Shifts: The derivatization of the amino group leads to notable changes in the absorption and emission spectra. nuph.edu.uaresearchgate.net For example, introducing alkyl substituents to the amine moiety can cause bathochromic shifts (red shifts) in both absorption and emission peaks, typically ranging from 30-40 nm for absorption and 10-60 nm for emission. nuph.edu.uaresearchgate.net In contrast, methyl substitution of the amide hydrogen (within the phthalimide ring) causes a smaller bathochromic shift of about 7 nm in the absorption peak and a negligible hypsochromic shift in the fluorescence peak. nuph.edu.uaresearchgate.net The fluorescence spectra and lifetimes of this compound are highly sensitive to the molecular environment, including solvent polarity. mdpi.com This sensitivity makes this compound and its derivatives valuable as solvatofluorescent probes. nih.gov
Covalent Linkage to Macromolecular Architectures
The reactive amino group of this compound provides a convenient handle for covalent attachment to various macromolecular architectures, including polymers, nanoparticles, and biomolecules. This strategy is exploited for applications in sensing, drug delivery, and advanced material science.
Fluorescent Probes: this compound amino acids have been synthesized and incorporated into transmembrane peptides as small, environment-sensitive fluorescent probes. nih.gov These probes allow for the examination of local polarity within biological structures, distinguishing locations in hydrophobic lipid bilayers versus membrane surfaces through fluorescence readout, including blue shifts and increased quantum yield. nih.gov The small size of the this compound chromophore makes it approximately isosteric to tryptophan, offering a more informative fluorescence readout and selective excitation outside the biopolymer absorption range. nih.gov
Material Science: The strong sensitivity of this compound upon different solvent environments makes it useful as a fluorescence probe in cell biology, protein labeling, and in fluorescent polymers for flexible OLED devices. sonar.ch Its high quantum yield in certain solvents (e.g., THF, dichloromethane, acetone) further enhances its applicability in materials science. sonar.ch
Attachment to Amino Acids and Peptides
This compound (4AP) has been successfully incorporated into amino acid structures, yielding novel building blocks that are particularly useful as fluorescent probes for biological systems, such as transmembrane peptides. These 4AP-amino acids are designed to be small, approximating the size of tryptophan, yet offering a more informative and polarity-sensitive fluorescence readout d-nb.infonih.govnih.govresearchgate.net.
The synthesis of these 4AP-amino acid building blocks typically employs Fmoc-based solid-phase peptide synthesis (SPPS) techniques, allowing for their site-specific incorporation into peptide sequences d-nb.infonih.gov. Several synthetic strategies have been developed to attach the 4AP component, varying in their linkage modes and resulting fluorescence properties d-nb.infonih.gov. One approach involves the condensation of 4-aminobenzene-1,2-dicarboxylic acid anhydride (B1165640) with a diamino acid derivative, such as Fmoc-protected (2S)-2,3-diaminopropionic acid nih.gov. Other methodologies include copper(I)-catalyzed alkyne-azide cycloaddition and maleimide (B117702) bioconjugation (thiol-ene strategy), enabling diverse attachment chemistries d-nb.inforesearchgate.net.
These 4AP-modified amino acids, when incorporated into peptides, can serve as environment-sensitive fluorophores. For instance, their fluorescence properties, including emission wavelength and quantum yield, are sensitive to the local polarity within the peptide's environment, such as in lipid bilayers d-nb.infonih.govresearchgate.net. This sensitivity allows for the differentiation of locations within a membrane-spanning helix, distinguishing between hydrophobic core and membrane surface environments through changes in fluorescence readout, including blue shifts and increased quantum yields d-nb.inforesearchgate.net.
Optical Properties of 4AP-Modified Peptides in Different Environments d-nb.inforesearchgate.net
| Peptide | Environment | λmax fluo (nm) [a] | Fluorescence Quantum Yield (FF) [b] |
| EGFR1 | Methanol (B129727) | 517 | 0.43 |
| EGFR1 | POPC Vesicles | 483 | 0.90 |
| EGFR2 | Methanol | 530 | 0.25 |
| EGFR2 | POPC Vesicles | 502 | 0.83 |
| EGFR3 | Methanol | 528 | 0.27 |
| EGFR3 | POPC Vesicles | 518 | 0.39 |
| EGFR4 | Methanol | 529 | 0.24 |
| EGFR4 | POPC Vesicles | 525 | 0.31 |
[a] Excitation wavelength (λex) = 380 nm. [b] Measured by irradiation at 390 nm. [c] POPC vesicles in PBS buffer (pH 7.2) as unilamellar vesicles.
Integration into DNA Nucleosides and Oligonucleotides
4-Aminophthalimide (B160930) (API) has been successfully integrated into DNA nucleosides and oligonucleotides, serving as a solvatochromic fluorescent label for studying DNA-protein interactions and as an artificial DNA base rsc.orgnih.govresearchgate.netresearchgate.netacs.orgrsc.org.
One common synthetic route involves the covalent attachment of API to 2′-deoxycytidine or 2′-deoxyadenosine. This is achieved via a non-conjugated propargyl linker through Sonogashira cross-coupling reactions of N-propargylphthalimides with halogenated nucleosides rsc.orgresearchgate.netresearchgate.net. Following this attachment, the modified nucleosides are phosphorylated to their corresponding triphosphates. These triphosphates can then be enzymatically incorporated into oligonucleotides by DNA polymerases, allowing for the creation of API-labeled DNA rsc.orgresearchgate.netresearchgate.net.
Alternatively, 4-aminophthalimide C-nucleosides have been designed as isosteric DNA base surrogates nih.govacs.org. A synthetic route to these nucleosides involves a stereoselective Heck-type palladium-catalyzed cross-coupling with 2′-deoxyribofuranoside glycal, followed by stereoselective reduction nih.govacs.org. These nucleosides can be further processed into phosphoramidites, which are suitable building blocks for their incorporation into DNA using automated DNA synthesis nih.govacs.orgrsc.org.
The 4-aminophthalimide chromophore, when integrated into DNA, exhibits solvatofluorochromic behavior, showing significantly red-shifted fluorescence in solvents with high polarity and hydrogen-bonding capabilities nih.govacs.org. In double-stranded DNA, the fluorescence of the 4AP C-nucleoside is characterized by a large Stokes' shift and a quantum yield of approximately 12% nih.govacs.org. Despite its small size, these optical properties highlight its potential for fluorescent DNA analytics and imaging nih.govacs.org. The imide functionality of 4-aminophthalimide provides a hydrogen-bonding interface that, while requiring hydrogen bonding with the counterbase, does not lead to canonical base-pairing. This flexible hydrogen-bonding capability and poor stacking properties can result in duplex destabilization, typically by 4-11 °C nih.govacs.orgrsc.org. 4-Aminophthalimide has also been explored as a purine (B94841) mimetic and a non-specific fluorescent base analog for RNA imaging, demonstrating its versatility across nucleic acid types rsc.org.
Grafting onto Supramolecular Receptors (e.g., Calixarenes, Azacrowns)
4-Aminophthalimide (AP) has been effectively grafted onto supramolecular receptors, particularly azacrown derivatives of calixarenes, to develop fluorescent sensors for various analytes, including metal ions rsc.orgpsu.eduias.ac.inresearchgate.net. This integration typically follows a fluorophore-spacer-receptor architecture, where AP acts as the signaling moiety rsc.orgpsu.eduias.ac.in.
A notable example is the synthesis of N-(4-aminophthalimidoethyl)calix fishersci.dkazacrown (APL), a fluorescent sensor where the 4-aminophthalimide fluorophore is regioselectively linked to the secondary amino function of a calix fishersci.dkazacrown unit via a dimethylene spacer rsc.orgpsu.eduias.ac.in. The photophysical properties of APL differ significantly from those of the bare 4-aminophthalimide. The fluorescence quantum yield and lifetime of APL are observed to be lower, a phenomenon attributed to photoinduced intramolecular electron transfer (PIET) between the fluorophore and the receptor moieties rsc.orgpsu.eduias.ac.in. This quenching mechanism is crucial for the sensor's operation.
Upon the introduction of certain transition metal ions, APL exhibits a fluorescence enhancement, signaling the binding of the metal ion to the receptor rsc.orgpsu.edu. Complexation studies using UV-vis spectroscopy have revealed a 1:1 stoichiometry for the complexation of APL with various metal ions rsc.orgpsu.edu. Detailed investigations have shown that APL demonstrates selectivity towards specific metal ions. For instance, ferric (Fe3+) and cupric (Cu2+) ions exhibit the largest association constants, indicating their selective complexation with APL compared to other metal ions rsc.orgpsu.edu.
Association Constants (K) of APL with Transition Metal Ions rsc.orgpsu.edu
| Metal Ion | Association Constant (K, M⁻¹) |
| Fe³⁺ | 2.3 × 10⁵ |
| Cu²⁺ | 1.6 × 10⁵ |
| Other | Lower |
Beyond calix fishersci.dkazacrowns, other mono- and di-azacrown derivatives of 4-aminophthalimide have also been synthesized and studied for their metal ion signaling capabilities, further demonstrating the utility of 4-aminophthalimide in supramolecular sensor design ias.ac.inresearchgate.net.
Photophysical Phenomena and Excited State Dynamics of 4 Aminophthalamide
Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer (PET) is a crucial mechanism that significantly impacts the fluorescence behavior of 4-aminophthalamide and its conjugates. This process involves the transfer of an electron upon photoexcitation, often leading to fluorescence quenching.
Intramolecular PET in this compound Conjugates
When this compound is incorporated into multicomponent systems with a fluorophore-spacer-receptor architecture, such as those linked to monoaza- or tetraazacrown macrocycles, its fluorescence efficiency is significantly reduced. researchgate.net This reduction is primarily due to photoinduced intramolecular electron transfer (PET) occurring between the terminal moieties of the molecules. researchgate.net For instance, systems where a 4-aminophthalimido moiety is linked to a monoaza- and a tetraazacrown macrocycle via a dimethylene spacer show weak fluorescence compared to the parent fluorophore. researchgate.net Research indicates that PET is more efficient in conjugates containing a tetraazacrown moiety as the receptor. researchgate.net The occurrence of PET in these systems results in lower fluorescence quantum yields and shorter fluorescence lifetimes compared to the un-conjugated this compound. researchgate.net The presence of an amino functionality in a molecule can increase the relaxation to the ground state through non-radiative deactivations, such as rapid rotation around substituents attached to nitrogen, thereby decreasing the fluorescence quantum yield. researchgate.net
Quenching and Enhancement Mechanisms of Fluorescence in Specific Environments
The fluorescence of this compound is highly sensitive to its molecular environment, exhibiting both quenching and enhancement mechanisms depending on the solvent and structural modifications.
Quenching Mechanisms: this compound's fluorescence yield drops dramatically in protic solvents. mdpi.com This quenching is primarily attributed to the formation of stronger hydrogen bonds in the excited state, which enhances non-radiative decay rates. conicet.gov.armdpi.comresearchgate.net The hydrogen-bonding-induced internal conversion (IC) is a commonly discussed mechanism for fluorescence quenching in such chromophores. researchgate.net The solvent deuterium (B1214612) effect, where a shorter S1 state lifetime is observed in CH3OH compared to CD3OD, further supports the participation of solvent protons in non-radiative decay pathways. mdpi.com
Another significant quenching mechanism involves the formation of a low-lying non-fluorescent twisted intramolecular charge transfer (TICT) state. acs.org This mechanism is particularly relevant for this compound derivatives, such as 11-(4-N,N-dimethylaminophthalimido)undecanoic acid (DAPL), where the dimethylamino group can reduce fluorescence intensity through non-radiative decay processes via TICT states. acs.orgnih.gov The sensitivity of DAPL's fluorescence to media polarity is attributed to the existence of this TICT state. acs.org Furthermore, maleimides are known to quench fluorescence when covalently attached close to a fluorophore. For example, the deprotection of a maleimide (B117702) group in a 4-AP conjugate led to a 12-fold decrease in fluorescence quantum yield. nih.gov
Enhancement Mechanisms: Conversely, this compound exhibits high fluorescence quantum yields in nonpolar solvents, and its quantum yield remains high (0.76–0.63) regardless of polarity in aprotic solvents. mdpi.com This suggests that environments that restrict non-radiative pathways can enhance fluorescence. For instance, the reaction between a 4-AP building block and maleimide to form a thioalkyl succinimide (B58015) conjugate resulted in a strong increase in fluorescence intensity and a remarkable fluorescence quantum yield of 0.96. nih.gov This indicates that the 4-AP building block can act as a fluorogenic probe for thiols. nih.gov
The incorporation of this compound into more hydrophobic environments, such as the lipid bilayer core of liposomes, can also lead to fluorescence enhancement. nih.gov For instance, when 4-AP side chains were placed into the hydrophobic core of a lipid system, the fluorescence quantum yields increased by factors of 2.1 to 3.3, reaching values of 0.90 and 0.83, respectively. nih.gov This enhancement is accompanied by a blue shift in the emission maximum, consistent with the fluorophore being in a less polar environment. nih.gov
Non-Radiative Decay Pathways and Quantum Yield Considerations
This compound's photophysical behavior is significantly influenced by non-radiative decay pathways, which compete with radiative emission and thus affect its fluorescence quantum yield. The low fluorescence quantum yields observed in certain environments indicate the dominance of these non-radiative deactivation channels. mdpi.comresearchgate.netresearchgate.netmdpi.com
A key factor influencing non-radiative decay is the interaction with protic solvents. The solvent deuterium effect provides strong evidence for the involvement of solvent protons in these pathways. The S1 state lifetime of 4-AP is significantly longer in deuterated methanol (B129727) (CD3OD) compared to methanol (CH3OH), supporting a higher fluorescence quantum yield in CD3OD. mdpi.com This suggests that the shorter lifetime in CH3OH arises from faster non-radiative relaxation, where the solvent proton participates in the non-radiative decay channels of the excited molecule. mdpi.com The hydrogen-bonding-induced internal conversion (IC) is a widely recognized mechanism for fluorescence quenching, where the strength of solute-solvent hydrogen bonds directly impacts the fluorescence quantum yield. researchgate.net
The structure of the amino group and the polarity of the medium also play a vital role in modulating non-radiative deactivation. An increase in the length of dialkyl groups connected to the amino nitrogen or an increase in the size of the ring containing the amino nitrogen can enhance the non-radiative deactivation of the fluorescent state. researchgate.net Furthermore, an increase in the polarity of the media facilitates the non-radiative relaxation process. researchgate.net These observations suggest that the radiationless deactivation of the fluorescent state is dependent on the nitrogen inversion rate at the amino group. researchgate.net
The fluorescence quantum yield (ΦF) of this compound varies considerably with the solvent environment, as summarized in the table below:
Table 1: Fluorescence Quantum Yields of this compound in Different Solvents
| Solvent | Fluorescence Quantum Yield (ΦF) | Citation |
| CH3OH | 0.1 | mdpi.com |
| CD3OD | ~0.3 | mdpi.com |
| Aprotic Solvents | 0.63 – 0.76 | mdpi.com |
Intermolecular Interactions and Supramolecular Assembly of 4 Aminophthalamide
Hydrogen Bonding Characteristics and Network Formation
4-Aminophthalamide's structure, featuring both amine (-NH₂) and imide (-NH-) groups, provides the necessary components for extensive hydrogen bonding. nih.govbiosynth.comnih.gov These interactions are not merely structural elements but are fundamental to the compound's photophysical behavior. researchgate.netiucr.org
N—H⋯O Intermolecular Hydrogen Bonds
The primary intermolecular interaction governing the structure of this compound is the N—H⋯O hydrogen bond. nih.govresearchgate.netiucr.org X-ray crystallography studies reveal a detailed network of these bonds. nih.goviucr.orgiucr.org Specifically, two main types of hydrogen bonds are observed:
One involves the imide group, where the hydrogen atom of the imide (N-H) forms a bond with a carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.netiucr.org This interaction leads to the formation of molecular chains. nih.govresearchgate.netiucr.org
The other two involve the amino group (-NH₂), where its hydrogen atoms connect these molecular chains, creating a more complex, three-dimensional structure. nih.govresearchgate.netiucr.org
Theoretical studies using time-dependent density functional theory (TDDFT) have further elucidated the nature of these hydrogen bonds in the excited state. nih.gov These studies suggest that upon photoexcitation, the intermolecular hydrogen bonds, such as C=O⋯H-O and N-H⋯O-H in a hydrated this compound complex, are significantly strengthened. nih.gov This strengthening is evidenced by calculated red-shifts in the stretching vibrational modes of the involved functional groups. nih.gov
The table below summarizes the key hydrogen bond interactions identified in the crystal structure of this compound.
| Donor—H⋯Acceptor |
Influence on Molecular Packing and Crystal Structure
The extensive network of N—H⋯O hydrogen bonds directly dictates the molecular packing and the resulting crystal structure of this compound. nih.govresearchgate.netiucr.org The hydrogen bonds involving the imide group create helical molecular chains that extend along the c-axis of the orthorhombic crystal system. nih.goviucr.orgresearchgate.net These chains are further interconnected by the hydrogen bonds originating from the amino group. nih.govresearchgate.netiucr.org
In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structure. iucr.orgresearchgate.net A centroid-to-centroid distance of 3.722 Å between the aromatic rings of adjacent molecules in the chains has been observed, indicating a significant overlap of the π-systems. iucr.orgresearchgate.net This combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions results in a highly organized and stable three-dimensional supramolecular architecture. iucr.orgresearchgate.netvulcanchem.com
Aggregation Behavior and Morphological Control
In solution, particularly in certain solvent systems, this compound exhibits a tendency to self-assemble into larger aggregates. rsc.orghbni.ac.in This aggregation behavior is a direct consequence of the intermolecular interactions discussed previously and has a profound impact on the photophysical properties of the compound.
Formation of H-Aggregates and J-Aggregates
The self-assembly of this compound in solution can lead to the formation of different types of aggregates, most notably H-aggregates and, in related systems, J-aggregates. rsc.orghbni.ac.inresearchgate.net The distinction between these aggregate types is based on the relative orientation of the transition dipole moments of the constituent molecules. researchgate.net
H-aggregates , characterized by a face-to-face (parallel) arrangement of the molecules, are observed for 4-aminophthalimide (B160930). rsc.orgresearchgate.net This arrangement leads to a higher-energy electronic transition compared to the monomeric form. researchgate.net
J-aggregates , which feature a head-to-tail arrangement, result in a lower-energy transition. While not observed for this compound itself, its derivative, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), forms J-aggregates, highlighting the influence of molecular structure on aggregation mode. rsc.orghbni.ac.inresearchgate.net
The formation of these aggregates can be studied using techniques like field-emission scanning electron microscopy (FESEM), which provides insight into the morphology of the resulting nanoparticles. rsc.org
Spectroscopic Signatures of Aggregated States (Absorption Shifts)
A key indicator of aggregate formation is a shift in the absorption spectrum of the compound compared to its monomeric (molecular) form. rsc.orghbni.ac.in
The formation of H-aggregates in this compound is accompanied by a blue-shift (hypsochromic shift) in the absorption band. rsc.orghbni.ac.inresearchgate.net This shift to shorter wavelengths is a direct consequence of the excitonic coupling between the parallel-aligned transition dipoles. researchgate.net
Conversely, the J-aggregates formed by the derivative DMP exhibit a red-shift (bathochromic shift) in their absorption spectrum. rsc.orghbni.ac.inresearchgate.net
The table below summarizes the observed absorption shifts for this compound and its derivative, indicating the type of aggregate formed.
| Compound | Aggregation State | Absorption Shift | Aggregate Type |
| This compound (AP) | Aggregated | Blue-shifted | H-aggregate |
| 4-(N,N-Dimethyl)amino-N-methylphthalimide (DMP) | Aggregated | Red-shifted | J-aggregate |
| Data derived from photophysical studies. rsc.orghbni.ac.in |
Factors Influencing Modes of Aggregation (e.g., Solvent, Substituents)
The specific mode of aggregation (H- versus J-type) and the extent of aggregation are sensitive to several factors, including the solvent environment and the presence of substituents on the phthalimide (B116566) core. rsc.orghbni.ac.inmdpi.com
Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. mdpi.comacs.org For instance, the fluorescence properties of this compound are highly sensitive to the solvent environment, which is attributed to changes in hydrogen bonding in the excited state. mdpi.comresearchgate.netresearchgate.net In aqueous media, the aggregation of N-alkyl-4-aminophthalimides is driven by hydrophobicity. rsc.org The presence of water can also lead to the formation of clusters that influence the compound's emission spectra. nih.gov
Substituents: As demonstrated by the comparison between this compound and its N,N-dimethylated derivative (DMP), substituents have a profound effect on intermolecular interactions and, consequently, the mode of aggregation. rsc.orghbni.ac.in The substitution of the amine hydrogens with methyl groups in DMP prevents the formation of strong N—H⋯O hydrogen bonds. rsc.org This leads to a different packing arrangement and the formation of J-aggregates instead of the H-aggregates seen with the parent compound. rsc.org This highlights how modifying the hydrogen-bonding capabilities of the molecule can be a strategy to control the supramolecular assembly. rsc.org
Host-Guest Chemistry and Confinement Effects
The study of this compound (4-AP) within constrained environments, such as the nanocavities of host molecules or other organized media, reveals significant alterations in its photophysical properties. These changes are a direct consequence of the specific intermolecular interactions and the modified local environment imposed by the host structure. This section explores the encapsulation of 4-AP within cyclodextrin (B1172386) nanocavities and the resulting solvation dynamics in these confined spaces.
Encapsulation within Cyclodextrin Nanocavities
Cyclodextrins (CDs) are macrocyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. nih.govcityu.edu.hk This unique structure allows them to encapsulate hydrophobic "guest" molecules in aqueous solutions, leading to the formation of host-guest inclusion complexes. researchgate.netthno.orgacs.org The encapsulation of 4-AP within β-cyclodextrin (β-CD) has been the subject of detailed investigation.
Upon addition of β-CD to an aqueous solution of 4-AP, notable changes in the fluorescence spectrum are observed. These include a blue shift in the fluorescence maximum, an enhancement of the fluorescence quantum yield, and an increase in the lifetime of the intramolecular charge-transfer (ICT) state. capes.gov.br These alterations are attributed to the displacement of water molecules from the vicinity of the 4-AP molecule as it enters the less polar environment of the β-CD cavity. capes.gov.br The formation of this inclusion complex is a reversible process driven by favorable interactions between the host and guest. acs.org
The binding affinity of 4-AP to β-CD in N,N-dimethylformamide (DMF) has been quantified, with a determined binding constant of 12 ± 2 M⁻¹. acs.org The nature of these inclusion complexes has been extensively studied, confirming the significant influence of the cyclodextrin cavity on the photophysical behavior of 4-AP. acs.org
Table 1: Effects of β-Cyclodextrin Encapsulation on the Photophysical Properties of this compound in Aqueous Solution
| Photophysical Property | Observation upon β-CD Addition | Probable Cause |
| Fluorescence Maximum | Blue Shift | Reduced polarity of the microenvironment within the β-CD cavity. capes.gov.br |
| Fluorescence Quantum Yield | Enhancement | Decreased non-radiative decay rates due to restricted motion and exclusion of water molecules. capes.gov.br |
| ICT State Lifetime | Increase | Stabilization of the excited state in the less polar and confined environment of the host cavity. capes.gov.br |
Solvation Dynamics in Confined Media
Solvation dynamics, the process of solvent molecule reorientation around a solute following electronic excitation, is significantly retarded for 4-AP when it is confined within a nanocavity. In bulk solvents like water or N,N-dimethylformamide (DMF), solvation occurs on a picosecond timescale. acs.orgcapes.gov.br However, within the constrained environment of a β-CD cavity, the dynamics are substantially slower.
When 4-AP is encapsulated in β-CD in a DMF solvent, the solvation dynamics become bimodal. acs.org A faster component of 400 ± 50 ps is observed, along with a much slower component of 8 ± 1 ns. acs.orgacs.org This dramatic slowing of the solvent relaxation is a hallmark of confinement effects. Similarly, studies of the hydration dynamics of 4-AP in a substituted β-cyclodextrin nanocavity also reveal this retardation of water molecule movement. iitk.ac.intandfonline.com
The slow solvation dynamics are not unique to cyclodextrin hosts. Similar behavior is observed when 4-AP is located in the water pools of water-in-oil microemulsions. bose.res.in In a Triton X-100 microemulsion, 4-AP exhibits bimodal solvation dynamics with components of 0.74 ns and 29.73 ns. bose.res.in This indicates that the restricted environment of the water pool significantly alters the collective motion of water molecules. The phenomenon of slowed solvation dynamics has also been reported for 4-AP in polymer-surfactant aggregates, where the water molecules are squeezed between polymer chains and micellar structures. rsc.orgresearchgate.net
Table 2: Solvation Dynamics of this compound in Various Confined Environments
| Confined Medium | Solvent | Solvation Time Components |
| β-Cyclodextrin Cavity | N,N-dimethylformamide (DMF) | 400 ± 50 ps (25%) and 8 ± 1 ns (75%) acs.orgacs.org |
| Triton X-100 Microemulsion | Benzene/n-hexane with water pool | 0.74 ns and 29.73 ns bose.res.in |
Advanced Spectroscopic Characterization and Methodologies for 4 Aminophthalamide Systems
Steady-State Spectroscopic Analysis
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic transitions within 4-aminophthalamide. The absorption spectrum of 4-AP typically exhibits two prominent bands, indicative of distinct electronic transitions. In solvents such as methanol (B129727) and acetonitrile (B52724), these bands are observed at approximately 310 nm and 360 nm mdpi.com.
The band at ~310 nm is generally assigned to the S₀ → S₂ (ππ*) transition, while the band at ~360 nm is attributed to the S₀ → S₁ intramolecular charge transfer (ICT) transition mdpi.com. The presence of electron acceptor moieties (>NH and –NH₂) conjugated with an electron donor moiety (>C=O) within the aromatic ring of 4-AP leads to a significant change in its electron density upon electronic excitation mdpi.com. This change is particularly pronounced in the S₁ state, which is characterized as a "charge-transferred state" mdpi.com. Studies have shown that the electronic transitions of 4-AP are not significantly affected by deuteration of the solvent mdpi.com.
The position of these absorption bands can exhibit solvatochromism, meaning their wavelengths are sensitive to the properties of the solvent mdpi.comacs.org. For instance, absorption maxima for 4-AP have been reported around 300 nm (B₂ band) and 370 nm (B₁ band), with their precise location depending on the solvent's characteristics acs.org.
Table 1: Representative UV-Vis Absorption Maxima for this compound
| Solvent | Absorption Band 1 (λmax, nm) | Absorption Band 2 (λmax, nm) | Transition Assignment (Band 1) | Transition Assignment (Band 2) |
| Methanol | ~310 | ~360 | S₀ → S₂ (ππ) | S₀ → S₁ (ICT) |
| Acetonitrile | ~310 | ~360 | S₀ → S₂ (ππ) | S₀ → S₁ (ICT) |
| Water | ~300 (B₂) | ~370 (B₁) | - | - |
Note: Data compiled from various sources, values may vary slightly depending on specific experimental conditions. mdpi.comacs.org
Steady-State Fluorescence Emission Spectroscopy
Steady-state fluorescence emission spectroscopy is extensively used to investigate the excited-state behavior of this compound, which is known for its strong solvatochromism mdpi.com. The emission profile of 4-AP is highly sensitive to its immediate environment, making it a valuable probe for studying solvent relaxation dynamics and microenvironments mdpi.combose.res.in.
In many solvents, the emission spectrum of 4-AP typically features a single broad band that exhibits significant solvatochromic shifts acs.org. For example, the fluorescence quantum yield of 4-AP in methanol has been reported as approximately 0.1, while in deuterated methanol (CD₃OD), it is around 0.3 mdpi.com. The excited state lifetime of 4-AP in methanol is approximately 7 ns, which is proposed to be about three times lower than in CD₃OD mdpi.com.
A unique characteristic of 4-AP in water is the dependence of its emission spectra maxima on the excitation wavelength acs.org. When excited at the B₂ band (e.g., λexc = 303.4 nm), the emission maximum is observed at 561.7 nm acs.org. However, upon excitation at the B₁ band (e.g., λexc = 370.0 nm), the emission maximum shifts to 545.7 nm acs.org. This excitation wavelength dependence in water contrasts with its behavior in most organic solvents, where the emission spectra are largely independent of the excitation wavelength acs.org.
In polyacrylamide (PAA) hydrogels, 4-AP exhibits a marked dependence of its emission maximum on the excitation wavelength, varying from 470 nm to 550 nm as λex is changed from 300 nm to 400 nm bose.res.in. This indicates the presence of multiple microenvironments within the gel, arising from variations in pore size bose.res.in. The fluorescence quantum yield of 4-AP in PAA gel decreases monotonically with increasing excitation wavelength, from 0.089 at 325 nm to 0.015 at 400 nm bose.res.in.
Table 2: Representative Fluorescence Emission Data for this compound
| Solvent/Medium | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Fluorescence Lifetime (τf, ns) | Quantum Yield (Φf) |
| Methanol | - | Solvatochromic | ~7 | ~0.1 |
| Deuterated Methanol | - | Solvatochromic | ~14 | ~0.3 |
| Water | 303.4 (B₂) | 561.7 | - | - |
| Water | 370.0 (B₁) | 545.7 | - | - |
| PAA Hydrogel (variable) | 300 | 470 | - | - |
| PAA Hydrogel (variable) | 400 | 550 | - | - |
| PAA Hydrogel | 325 | - | - | 0.089 |
| PAA Hydrogel | 400 | - | - | 0.015 |
Note: Data compiled from various sources, values may vary depending on specific experimental conditions. mdpi.comacs.orgbose.res.in
Vibrational Spectroscopy for Functional Group Identification and Interactions (e.g., FTIR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups within this compound and studying its molecular interactions. FTIR spectra provide a "fingerprint" of the molecule, revealing characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds eag.com.
For this compound, key functional groups include the imide carbonyls (C=O), the amino group (-NH₂), and the aromatic ring. FTIR analysis can pinpoint the stretching and bending vibrations associated with these groups. For instance, strong absorption bands related to the C=O stretching modes of the imide group are expected in the ~1800-1660 cm⁻¹ region vscht.cz. The N-H stretching vibrations of the primary amine and the imide N-H would typically appear in the higher wavenumber region, generally above 3000 cm⁻¹ vscht.czajol.info. Aromatic C=C stretching vibrations are usually observed in the 1600-1450 cm⁻¹ range vscht.cz.
Studies investigating 4-AP in different solvents using FTIR have explored the impact of solvent interactions, such as hydrogen bonding, on its vibrational frequencies mdpi.com. For example, the calculated vibrational spectra of 4-AP in its S₀, S₁, and S₂ states show major bands corresponding to C=O and C=C stretching modes mdpi.com. The use of deuterated solvents can be crucial in FTIR studies to shift solvent absorption bands away from the spectral region of interest, allowing for clearer observation of the compound's intrinsic vibrational modes mdpi.com. FTIR can also be used to observe collective rearrangements of solvent molecules, such as -OH groups, interacting with the excited state of 4-AP acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of chemical compounds, including this compound and its derivatives thermofisher.comemerypharma.com. Both ¹H-NMR and ¹³C-NMR provide crucial information about the connectivity of atoms and the electronic environment of nuclei within a molecule.
For this compound derivatives, ¹H-NMR spectroscopy yields insights into the number of distinct proton environments, their chemical shifts, multiplicity (due to spin-spin coupling with neighboring protons), and integration (relative number of protons) emerypharma.com. The chemical shifts provide information about the electronic shielding or deshielding of protons, which is influenced by nearby functional groups (e.g., the electron-withdrawing imide and electron-donating amino groups on the aromatic ring). Coupling constants reveal the spatial relationship between coupled nuclei emerypharma.com.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, with chemical shifts providing insights into their hybridization and electronic environment (e.g., carbonyl carbons, aromatic carbons, carbons bearing the amino group) emerypharma.com.
While specific NMR data for this compound itself was not extensively detailed in the provided search results, the technique is routinely applied to characterize newly synthesized derivatives. For example, studies on pyrazole (B372694) derivatives, which can be structurally related or synthesized from similar precursors, commonly employ ¹H-NMR for their structural elucidation researchgate.net. The combination of ¹H-NMR and ¹³C-NMR, often complemented by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed chemical structure of this compound derivatives emerypharma.comnih.gov.
Theoretical and Computational Chemistry Studies of 4 Aminophthalamide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to investigate the electronic structure and properties of molecules in their ground state.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Aminophthalamide, DFT methods are used to find the minimum energy structure. researchgate.net Different functionals, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311+G(d,p), are commonly used to perform these optimizations. nih.gov The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key application of DFT. By calculating the relative energies of different conformers, researchers can identify the most stable conformations and understand the flexibility of the molecule. iu.edu.sa For molecules with rotatable groups, like the amino group in this compound, understanding the preferred orientation is vital for interpreting its spectroscopic and interactive properties.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.23 | - | - |
| C-N (amino) | 1.38 | - | - |
| N-H (amino) | 1.01 | - | |
| C-C-N (ring) | - | 120.5 | - |
| H-N-H (amino) | - | 118.2 | - |
| Amino Group Twist | - | - | 5.3 |
Intermolecular interactions play a crucial role in the condensed-phase behavior of molecules, including their crystal packing and aggregation in solution. DFT is a powerful tool for quantifying the strength of these non-covalent interactions. For this compound, two key interactions are hydrogen bonding and π-π stacking.
Hydrogen bonds can form between the amino group and the carbonyl groups of neighboring molecules. rsc.org DFT calculations can predict the geometries and energies of these hydrogen-bonded dimers or larger clusters. mdpi.com The strength of these interactions is critical for understanding the self-assembly of this compound molecules. rsc.org
π-π stacking interactions occur between the aromatic rings of adjacent molecules. nih.gov These interactions, driven by a combination of electrostatic and dispersion forces, also contribute significantly to the stability of molecular aggregates. rsc.orgrsc.org Computational models can estimate the binding energies of different stacking arrangements, such as parallel-displaced or T-shaped geometries. nih.gov X-ray crystallographic analysis of this compound has revealed the presence of strong intermolecular hydrogen bonding, while related molecules lacking the amine hydrogens show only weaker interactions. rsc.org
| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Distances (Å) |
|---|---|---|
| Hydrogen Bonding (N-H···O=C) | -6.5 | 1.95 (H···O) |
| π-π Stacking (Parallel-displaced) | -3.8 | 3.4 (Interplanar distance) |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of this compound, such as its absorption and fluorescence, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its computational efficiency and reasonable accuracy for many systems. rsc.orgarxiv.orguci.educhemrxiv.org
TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. stackexchange.com This information allows for the simulation of the UV-visible absorption spectrum. By comparing the simulated spectrum with experimental data, researchers can assign the observed absorption bands to specific electronic transitions. researchgate.net For this compound, the absorption spectrum is characterized by transitions to the S1 and S2 states. mdpi.com
Similarly, by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state, the fluorescence emission spectrum can be simulated. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted and compared with experimental values. researchgate.net Theoretical studies have been conducted to investigate how different aggregation modes of this compound lead to changes in its optical properties. rsc.org
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Absorption Maximum (λabs, nm) | 355 | ~360 mdpi.com |
| Emission Maximum (λem, nm) | 480 | Varies with solvent |
| Oscillator Strength (S0 → S1) | 0.15 | - |
| Stokes Shift (cm-1) | ~7000 | Varies with solvent |
Upon photoexcitation, the distribution of electrons within a molecule can change significantly. TD-DFT calculations provide a means to visualize and quantify these changes. By analyzing the molecular orbitals involved in an electronic transition, it is possible to understand the nature of the excited state, for instance, whether it has charge-transfer character. chemrxiv.org
For this compound, excitation to the S1 state leads to a significant change in the dipole moment, indicating a substantial redistribution of electron density. mdpi.com This is often described as an intramolecular charge transfer (ICT) state. mdpi.com The electrostatic potential maps of the ground and excited states can be calculated to visualize the regions of increased or decreased electron density. mdpi.com This information is crucial for understanding the solvatochromism of this compound, where the emission color changes with solvent polarity.
In certain environments, particularly in protic solvents, this compound can undergo a process called excited-state intramolecular proton transfer (ESIPT). mdpi.com In this process, a proton is transferred from the amino group to a carbonyl oxygen, often mediated by a solvent molecule, to form a transient tautomer that then fluoresces. mdpi.comnih.gov TD-DFT is an invaluable tool for modeling the potential energy surfaces of both the ground and excited states along the proton transfer reaction coordinate. rsc.orgresearchgate.net
These calculations can determine the energy barriers for the forward and reverse proton transfer, providing insights into the feasibility and dynamics of the ESIPT process. rsc.org Studies on this compound have shown that the formation of a six-membered hydrogen-bonded ring with a protic solvent can facilitate this process. mdpi.com However, the occurrence of ESIPT in this compound has been a subject of debate, with some computational studies suggesting that internal conversion from higher excited states can be a competing and faster process. mdpi.com Theoretical investigations have demonstrated that intermolecular hydrogen bonds involving the C=O and N-H groups of 4-aminophthalimide (B160930) with water molecules are significantly strengthened in the electronically excited state. nih.gov
Advanced Research Applications of 4 Aminophthalamide in Materials Science and Probing Non Clinical
Fluorescent Probes for Chemical and Material Environments
4-AP's ability to exhibit changes in its fluorescence spectrum in response to environmental shifts positions it as a powerful probe for understanding chemical and material interactions.
4-Aminophthalamide (4-AP) is widely recognized for its solvent-sensitive fluorescence, making it an effective probe for assessing local polarity and solvent interactions wikipedia.org. A notable characteristic is the pronounced blue shift in its emission spectrum when excited in different solvents, directly indicating its responsiveness to changes in solvent polarity wikipedia.org. The photophysical behavior of this compound derivatives is remarkably sensitive to the polarity of the medium, a phenomenon attributed to the presence of a low-lying nonfluorescent twisted intramolecular charge transfer (TICT) state fishersci.fisuprabank.org.
4-AP has been instrumental in investigations concerning preferential solvation within various solvent mixtures, including water-dioxane, toluene-acetonitrile, and toluene-ethanol sigmaaldrich.comfishersci.ca. Its emission profile undergoes significant alterations when its solvation shell is influenced by water molecules, underscoring the critical role of hydrogen bonding in 4-AP's solvation dynamics sigmaaldrich.comfishersci.ca. In organized assemblies such as sodium dodecyl sulfate (B86663) (SDS) micelles, the time-resolved emission spectra (TRES) of 4-AP demonstrate a clear dependence on surfactant concentration and the concentration of water solubilized within the micelles fishersci.cathermofisher.comfishersci.ca. This behavior indicates the partitioning of 4-AP between the aqueous and micellar phases fishersci.cathermofisher.comfishersci.ca. Furthermore, 4-AP has been successfully utilized to probe the polarity of the micelle-water interface fishersci.at. The potential of 4-AP and its derivatives as fluorescence probes for micellar and microemulsion systems is particularly highlighted for their application in solvation dynamics studies researchgate.net.
The inherent sensitivity of this compound to the presence of water has led to its application as a fluorescent indicator for moisture detection in various solvents wikipedia.org. Studies involving 1-chloroalkanes have demonstrated 4-AP's effectiveness in detecting trace amounts of water, even at low concentrations ranging from 10^-4 to 10^-2 M wikipedia.org. The observed thermochromic emission shifts in these experiments suggest the formation of water clusters at different temperatures wikipedia.org. The dramatic changes in 4-AP's emission profile when its solvation sphere is influenced by water molecules make it a unique tool for investigating preferential solvation in water mixtures sigmaaldrich.comfishersci.ca. Additionally, the fluorescence of this compound is known to be quenched as the hydrogen-bond donor ability of the solvent increases atamankimya.com.
This compound has found application in labeling nucleosides to facilitate the study of DNA-protein interactions atamankimya.comnih.gov. A significant area of research involves the study of a hydrogen-bonded and fluorescent base pair formed by this compound (4AP) and 2,4-diaminopyrimidine (B92962) (DAP) within double-helix DNA, serving as an isosteric replacement for a natural base pair uni.luuni.lu. This fluorophore exhibits strong solvatochromism, even when covalently linked and embedded within DNA structures uni.luuni.lu.
Structural investigations employing Nuclear Magnetic Resonance (NMR) spectroscopy have revealed the adoption of two distinct conformations, showcasing differences in hydrogen-bonding between 4AP and protonated DAP within duplex DNA uni.luuni.lu. The incorporation of 4AP into DNA significantly impacts its fluorescence lifetime, which increases from 1.22 ns for the nucleoside in water to 10.6 ns in the duplex, and further to 36.4 ns in D2O solution, with a quantum yield (Φ) of 77% uni.luuni.lu. This extended lifetime is a valuable property for solvation studies uni.luuni.lu. Furthermore, the aggregation behavior of 4-AP has been investigated, demonstrating that its solvent-sensitive fluorescence properties can effectively monitor subtle changes in the microenvironment resulting from molecular aggregation or self-coiling researchgate.net.
Development of Fluorescent Organic Nanoparticles
The aggregation behavior of this compound (4-AP) has been a subject of study due to its potential in the development of fluorescent organic nanoparticles (FONs) wikipedia.orguni.lu. Research indicates that 4-AP is capable of forming aggregates that exhibit distinct optical properties when compared to its molecular form wikipedia.org. These aggregates can be characterized using advanced techniques such as field emission scanning electron microscopy (FESEM) and X-ray crystallography wikipedia.orguni.lu.
Observations have shown the formation of both H and J aggregates, which lead to different absorption characteristics influenced by intermolecular hydrogen bonding interactions wikipedia.orguni.lu. Specifically, this compound (AP) and its derivative, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), have been utilized as fundamental building blocks for the fabrication of FONs uni.lu. X-ray analysis reveals the presence of strong intermolecular hydrogen bonding interactions in AP, whereas DMP exhibits only weaker interactions, such as C-H···O and C-H···π, which in turn lead to different modes of aggregation uni.lu. Theoretical studies, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been conducted to explore how these varying aggregation modes influence the optical properties, particularly the UV-VIS spectra, of these systems uni.lu.
Integration into Photoresponsive Systems and Molecular Switches
Excited-state intramolecular proton transfer (ESIPT) reactions are fundamental to the design and function of photoresponsive materials wikipedia.orgereztech.comsuvidhinathlab.com. This compound (4-AP) has been reported to undergo solvent-assisted ESIPT in protic solvents, such as methanol (B129727) wikipedia.orgereztech.comsuvidhinathlab.com. In such environments, the solvent molecules interact with 4-AP to form a six-membered hydrogen-bonded ring, which is further strengthened upon electronic excitation wikipedia.orgereztech.comsuvidhinathlab.com.
While the fluorescence quantum yield of 4-AP remains high in aprotic solvents (ranging from 0.63 to 0.76), it experiences a dramatic decrease in protic solvents wikipedia.org. Both the fluorescence spectra and lifetimes of 4-AP are highly sensitive to changes in its molecular environment wikipedia.org. Although the observation of ESIPT in 4-AP has been a subject of debate, studies utilizing femtosecond infrared spectroscopy have provided insights into its dynamics in methanol and acetonitrile (B52724) following excitation ereztech.comsuvidhinathlab.com. These studies indicate that the internal S2 → S1 conversion is significantly faster than solvent-assisted ESIPT, leading to negligible ESIPT in 4-AP ereztech.comsuvidhinathlab.com. The primary mechanism of action for this compound is rooted in its fluorescent properties, where it absorbs light at a specific wavelength and subsequently emits light at a different wavelength wikipedia.org. The amino group within the molecule plays a crucial role in its fluorescence, as it can participate in hydrogen bonding and other intermolecular interactions that influence the compound's photophysical characteristics wikipedia.org.
Luminescent Sensing of Metal Ions via Coordination Chemistry
This compound has been employed in the field of cation sensing atamankimya.com. Coordination chemistry is a pivotal aspect in the development of photoluminescent probes for metal ions, as the coordination of metal ions to organic dyes induces distinct and detectable optical responses.
A notable example involves the fluorescence enhancement observed in this compound-appended calixazacrown (APL) in the presence of transition metal ions, which suggests the binding of these metal ions to the probe. APL itself is a fluorescent sensor constructed by linking a this compound fluorophore to a calixazacrown unit. The observed lower fluorescence quantum yield and shorter fluorescence lifetime of APL, compared to the bare this compound fluorophore, are attributed to photoinduced intramolecular electron transfer (PIET) occurring between the fluorophore and the receptor moieties within the molecule.
Investigations into the complexation properties of APL with various transition metal ions have been conducted using UV-vis spectroscopy, which allowed for the determination of a 1:1 stoichiometry for the formed complexes. Among the tested metal ions, Iron(III) (Fe3+) and Copper(II) (Cu2+) ions exhibited the largest association constants with APL (K = 2.3 × 10^5 M^-1 and 1.6 × 10^5 M^-1, respectively), indicating their selective complex formation with the sensor. Furthermore, studies on two fluorophore-spacer-receptor systems, where a 4-aminophthalimido moiety is linked to either monoaza- or tetraazacrown macrocycles, have shown fluorescence enhancement in the presence of metal ions. While photoinduced electron transfer (PET) between the terminal moieties results in weak fluorescence in these systems compared to the parent fluorophore, the tetraazacrown system demonstrates high fluorescence enhancement with specific metal ions such as Zn2+, Cd2+, Pb2+, Hg2+, and Mn2+, highlighting its specific signaling behavior.
Artificial Fluorescent Nucleosides for DNA Studies
This compound has been explored for its potential as an artificial fluorescent nucleoside, offering new avenues for studying nucleic acid structures and interactions.
Design and Synthesis of this compound C-Nucleosides as DNA Base Substitutes
The this compound C-nucleoside has been specifically designed to function as an isosteric DNA base surrogate, meaning it mimics the size and shape of natural DNA bases while possessing distinct fluorescent properties fishersci.ca. The synthesis of this nucleoside, along with 2,4-diaminopyrimidine C-nucleoside as a potential counterbase, involves key stereoselective steps fishersci.ca.
A primary synthetic approach utilizes a stereoselective Heck-type palladium-catalyzed cross-coupling reaction involving 2′-deoxyribofuranoside glycal and halogenated precursors of the this compound chromophore fishersci.ca. This is followed by a stereoselective reduction step using NaBH(OAc)₃ fishersci.ca. Once synthesized, these nucleosides can be converted into their corresponding phosphoramidite (B1245037) forms, enabling their incorporation into oligonucleotide sequences as artificial DNA bases through automated DNA synthesis fishersci.ca.
The this compound nucleoside exhibits solvatofluorochromic behavior, displaying significantly red-shifted fluorescence in solvents with high polarity and hydrogen bonding capabilities fishersci.ca. When incorporated into a double-stranded DNA, the fluorescence of the this compound nucleoside is characterized by a large Stokes' shift and a quantum yield of approximately 12% fishersci.ca. These optical properties are notable given the small size of the chromophore, highlighting its potential for fluorescent DNA analytics and imaging fishersci.ca. The incorporation of the this compound functionality can lead to a destabilization of the DNA duplex by 4–11 °C, attributed to its poor stacking properties and a hydrogen bonding interface that does not precisely fit any natural DNA bases in the counter-strand fishersci.ca.
Application in DNA-Protein Interaction Studies
The solvatochromic properties of this compound fluorophores make them valuable tools for probing changes in the microenvironment, which is crucial for studying DNA-protein interactions. This compound (API) and related solvatochromic fluorophores like 4-(N,N-dimethylamino)phthalimide (DAPI) have been covalently attached to 2′-deoxycytidine or 2′-deoxyadenosine via non-conjugated propargyl linkers using Sonogashira cross-coupling reactions.
These labeled nucleosides can be phosphorylated to triphosphates and subsequently incorporated enzymatically into oligonucleotides by DNA polymerases. API-labeled DNA has been successfully employed to detect DNA-protein interactions with both sequence-specific proteins, such as the p53 protein, and non-specific proteins, like single-strand binding (SSB) protein. Upon binding of these proteins, a change in the polarity around the fluorophore is observed, leading to a noticeable increase (2–3 fold) in the intensity of API fluorescence. For instance, when SSB protein binds to API-labeled DNA, a significant blue shift in the emission maximum (from 553 nm to 531 nm) is observed, alongside a two-fold increase in fluorescence intensity. This sensitivity to environmental polarity makes this compound-derived nucleosides effective reporters for conformational changes and binding events in DNA-protein complexes.
Table 1: Optical Properties of this compound Nucleoside in Double-Stranded DNA
| Property | Value | Source |
| Stokes' Shift | Large (Excitation: 385 nm, Emission: 525 nm) | |
| Fluorescence Quantum Yield | Approximately 12% | fishersci.ca |
Precursors for Advanced Dyes and Pigments (Academic Synthesis Context)
In an academic synthesis context, this compound serves as a crucial chemical intermediate for the development of advanced dyes and pigments. It is a precursor in the synthesis of phthalocyanine (B1677752) compounds, which are renowned for their strong pigmenting power and diverse applications.
Phthalocyanines, obtained through the cyclotetramerization of various phthalic acid derivatives including phthalimides, are widely used as organic pigments. Beyond their traditional use as colorants, these compounds, derived from precursors like this compound, are being investigated for unconventional and advanced applications in academic research. These include their utility in the domain of sensors, photovoltaic cells, and even in areas like photodynamic therapy. The synthesis of this compound itself often involves chemical transformations of phthalimide (B116566), such as nitration followed by reduction.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies
Current synthetic routes for 4-aminophthalamide often involve the nitration of phthalimide (B116566) to 4-nitrophthalimide (B147348), followed by reduction. While catalytic hydrogenation of 4-nitrophthalimide using catalysts like Raney nickel or Pd/C in dimethylformamide (DMF) has shown efficiency, achieving high purity (>99%) and yields, traditional methods can suffer from low atom economy, excessive byproduct formation, and complex purification processes.
Future research aims to develop more sustainable and efficient synthetic methodologies for 4-AP and its derivatives. This includes:
Green Chemistry Approaches: Investigating environmentally benign solvents and reagents, and exploring catalyst-free or highly selective catalytic reactions to minimize waste and energy consumption. For instance, electrochemical methods are being explored for transformations like aziridination using N-aminophthalimide as a nitrogen source, which could inspire new synthetic routes for 4-AP itself or its precursors. chinesechemsoc.org
Modular Synthesis: Developing modular synthetic strategies that allow for the facile introduction of diverse functional groups onto the 4-AP scaffold. This would enable the rapid generation of libraries of derivatives with tailored properties for specific applications. For example, straightforward routes to stereoelectronically modulated luminol (B1675438) derivatives have been developed using bromo phthalimide precursors, which could be adapted for 4-AP. researchgate.net
Flow Chemistry and Continuous Manufacturing: Exploring continuous flow reactors for 4-AP synthesis to improve reaction control, safety, and scalability, potentially leading to higher yields and reduced processing times.
Advanced Understanding of Complex Photophysical Mechanisms
Despite extensive studies, the molecular mechanisms underlying the photophysical behavior of 4-AP, particularly phenomena like excited-state intramolecular proton transfer (ESIPT) and solvatochromism, are still being fully explored. mdpi.comconicet.gov.arnih.gov 4-AP exhibits strong solvatochromism due to a significant increase in its dipole moment in the excited state, and it can form hydrogen-bonded configurations with protic solvents. mdpi.com
Future research will focus on:
Elucidating ESIPT Dynamics: Further investigating the controversial observation of ESIPT in 4-AP, especially how solvent interactions and excitation wavelengths influence its occurrence and efficiency. Femtosecond time-resolved infrared (TRIR) spectroscopy has revealed that internal conversion from the S2 to S1 state is significantly faster than solvent-assisted ESIPT, leading to negligible ESIPT in 4-AP despite a favorable structural configuration. mdpi.comnih.gov Future studies could explore structural modifications to promote or inhibit ESIPT for specific applications.
Understanding Non-Radiative Decay Pathways: Delving deeper into the non-radiative decay processes that affect the fluorescence quantum yield of 4-AP and its derivatives. For instance, the formation of twisted intramolecular charge transfer (TICT) states in some derivatives can lead to efficient non-radiative decay, reducing fluorescence. acs.orgresearchgate.net Understanding and controlling these pathways are crucial for designing highly fluorescent materials.
Environmental Sensitivity and Microheterogeneity: Gaining a more detailed understanding of how microheterogeneous environments, such as micelles, polymers, or biological membranes, influence the photophysical properties of 4-AP. The fluorescence of 4-AP derivatives has been shown to be sensitive to the polarity of their surroundings, making them valuable for studying protein structures and dynamics. irb.hrnih.govacs.org
Design of Next-Generation Functional Materials and Advanced Probes
The inherent solvatochromic and fluorescent properties of this compound make it an excellent candidate for developing advanced functional materials and highly sensitive probes. mdpi.comirb.hr Its ability to be incorporated into larger molecules without significant changes to its fluorescence properties is a key advantage. mdpi.com
Future directions include:
Fluorescent Biosensors and Imaging Agents: Designing 4-AP-based probes for real-time imaging in living cells, particularly for RNA imaging, given its potential as a fluorescent RNA base surrogate. rsc.orgrsc.org Its small size, similar to tryptophan, allows for minimal perturbation of biological systems. nih.govnih.gov
Smart Materials with Tunable Luminescence: Developing materials where the luminescence properties of incorporated 4-AP can be dynamically tuned by external stimuli (e.g., pH, temperature, electric fields, or specific analytes). This could lead to applications in responsive displays, smart textiles, or environmental monitoring.
Advanced Molecular Rotors and Viscosity Probes: Leveraging the sensitivity of 4-AP's fluorescence to its molecular environment to develop molecular rotors that can report on local viscosity or conformational changes in complex systems.
Optoelectronic Devices: Exploring the integration of 4-AP and its derivatives into organic light-emitting diodes (OLEDs) or other optoelectronic devices, given that its efficiency can be increased in the solid state due to aggregation effects. sonar.ch
Integration with Cutting-Edge Spectroscopic and Computational Techniques
The synergy between advanced experimental spectroscopy and computational chemistry is vital for accelerating the discovery and development of this compound-based materials.
Time-Resolved Spectroscopy: Employing advanced time-resolved techniques, such as femtosecond transient absorption and fluorescence upconversion, to capture ultrafast dynamics of 4-AP in various environments. These techniques provide critical insights into excited-state processes, energy transfer, and solvent reorganization. mdpi.comnih.govacs.org
Multidimensional Spectroscopy: Utilizing multidimensional spectroscopic methods to unravel complex interactions and energy landscapes of 4-AP in heterogeneous systems, providing a more complete picture of its photophysical behavior.
Quantum Chemical Calculations (DFT/TD-DFT): Further refining and applying density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to accurately predict and interpret the absorption and emission spectra, excited-state geometries, dipole moments, and potential energy surfaces of 4-AP and its derivatives. mdpi.comacs.orgresearchgate.netchemmethod.comnih.gov More advanced functionals, solvation models (including explicit solvation), and larger basis sets are needed to improve computational predictions. researchgate.netresearchgate.net
Machine Learning and AI in Materials Design: Integrating machine learning algorithms with computational chemistry to predict the properties of novel 4-AP derivatives, screen potential candidates for specific applications, and accelerate the design of new functional materials. This could involve using existing spectroscopic and computational data to train models for predicting solvatochromism, quantum yields, or excited-state lifetimes.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
